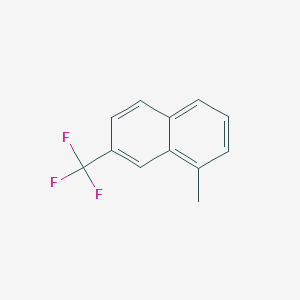
1-Methyl-7-(trifluoromethyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-7-(trifluoromethyl)naphthalene is an organic compound belonging to the naphthalene family, characterized by the presence of a methyl group at the first position and a trifluoromethyl group at the seventh position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-7-(trifluoromethyl)naphthalene typically involves the trifluoromethylation of 1-methylnaphthalene. One common method is the radical trifluoromethylation, which utilizes a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under UV light or thermal conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-7-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.
Major Products:
Oxidation: Naphthoquinones
Reduction: 1-Methyl-7-methylnaphthalene
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
1-Methyl-7-(trifluoromethyl)naphthalene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1-Methyl-7-(trifluoromethyl)naphthalene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The trifluoromethyl group enhances the compound’s reactivity towards electrophilic aromatic substitution reactions.
Radical Reactions: The compound can participate in radical reactions, forming reactive intermediates that can further react with other molecules.
Comparison with Similar Compounds
- 1-Methyl-4-(trifluoromethyl)naphthalene
- 1-Bromo-2-(trifluoromethyl)naphthalene
- 1-Chloro-2-(trifluoromethyl)naphthalene
Comparison: 1-Methyl-7-(trifluoromethyl)naphthalene is unique due to the specific positioning of the trifluoromethyl group, which influences its chemical reactivity and physical properties.
Properties
Molecular Formula |
C12H9F3 |
|---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
1-methyl-7-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H9F3/c1-8-3-2-4-9-5-6-10(7-11(8)9)12(13,14)15/h2-7H,1H3 |
InChI Key |
WFOQCVBCJNAIHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



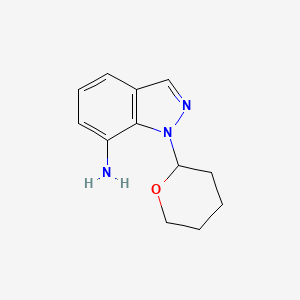
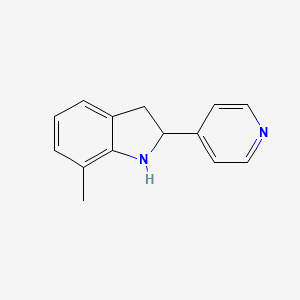

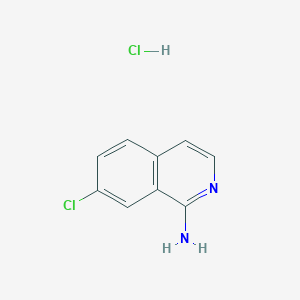
![1,7-Dimethyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one](/img/structure/B11889569.png)
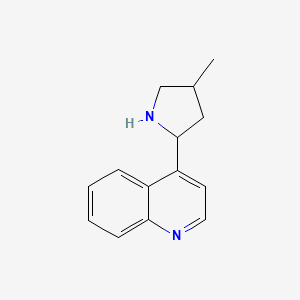
![2,6-Diazaspiro[4.5]decane, 2-(3-pyridinyl)-](/img/structure/B11889578.png)
![1-(1,2-Dihydronaphtho[2,1-b]furan-2-yl)ethanone](/img/structure/B11889580.png)
![2,6-Diazaspiro[4.5]decane dihydrochloride](/img/structure/B11889593.png)
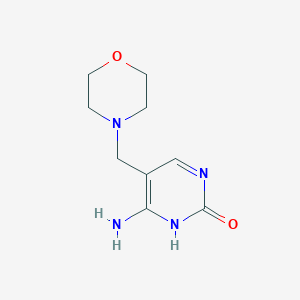
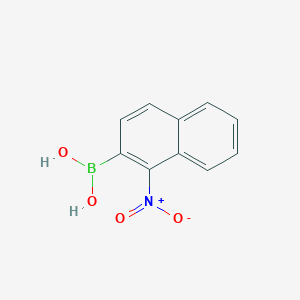
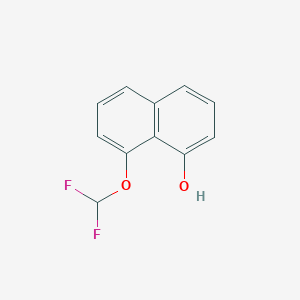
![5-(Aminomethyl)-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B11889622.png)
